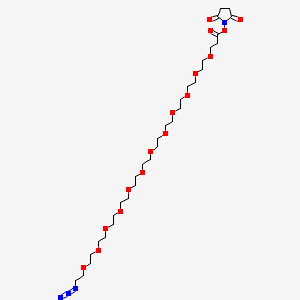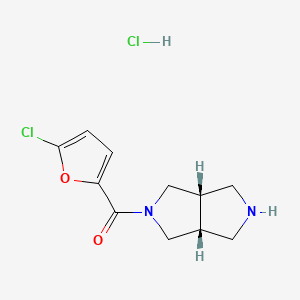
Azido-PEG12-NHS ester
描述
Azido-PEG12-NHS ester is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
作用机制
生化分析
Biochemical Properties
Azido-PEG12-NHS ester is known for its ability to react with alkyne, BCN, DBCO via Click Chemistry, yielding a stable triazole linkage . The NHS ester present in this compound can readily react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
While specific cellular effects of this compound are not fully documented, it’s known that the compound can be used to label proteins and other amine-containing molecules . This suggests that it could potentially influence cell function by modifying these molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines in aqueous solution or organic solvent . The azide group in the compound reacts with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG12-NHS ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically involves the following steps:
Activation of PEG: The PEG is first activated by reacting with a suitable activating agent to introduce functional groups.
Introduction of Azide Group: The activated PEG is then reacted with an azide-containing compound to introduce the azide functionality.
Formation of NHS Ester: Finally, the azide-PEG is reacted with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
Azido-PEG12-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Reagents: Alkynes, copper catalysts, primary amines, and solvents like DMSO and DMF
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with neutral to slightly basic pH
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
科学研究应用
Azido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling of proteins and nucleotides for imaging and tracking studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the modification of surfaces and materials to enhance their properties.
相似化合物的比较
Similar Compounds
Uniqueness
Azido-PEG12-NHS ester is unique due to its longer PEG spacer, which enhances solubility in aqueous media and reduces steric hindrance during reactions. This makes it particularly useful for applications requiring high solubility and efficient conjugation .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

